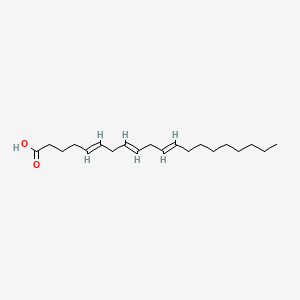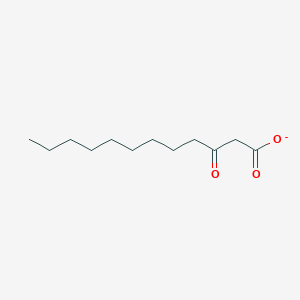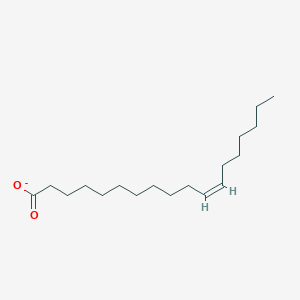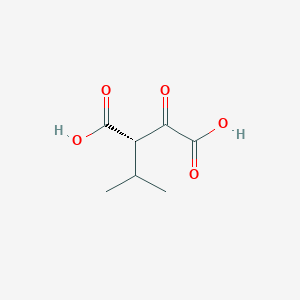![molecular formula C39H29N5O8-4 B1238261 2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1238261.png)
2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate is a complex organic compound that features a terpyridine core linked to an anthracene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate typically involves the following steps:
Formation of the Terpyridine Core: The terpyridine core can be synthesized through a Kröhnke reaction, which involves the condensation of pyridine-2-carbaldehyde with acetylpyridine in the presence of ammonium acetate.
Attachment of the Anthracene Moiety: The anthracene moiety is introduced via a Suzuki coupling reaction between 9-bromoanthracene and the terpyridine core.
Introduction of the Methylenenitrilo Groups: The methylenenitrilo groups are added through a Mannich reaction, involving formaldehyde and a secondary amine.
Formation of the Tetraacetate Groups: The final step involves the esterification of the methylenenitrilo groups with acetic anhydride to form the tetraacetate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The anthracene moiety can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: The terpyridine core can be reduced to form dihydroterpyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroterpyridine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Medicine: Investigated for use in drug delivery systems and as a potential therapeutic agent.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate is largely dependent on its interaction with metal ions and other molecular targets. The terpyridine core can coordinate with metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. These interactions can influence various molecular pathways, making the compound useful in applications such as catalysis and sensing.
類似化合物との比較
Similar Compounds
2,2’6’,2’'-Terpyridine: A simpler terpyridine derivative without the anthracene moiety.
9-Anthryl-2,2’6’,2’'-terpyridine: A compound similar to the target compound but lacking the methylenenitrilo and tetraacetate groups.
2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetic acid: The acid form of the target compound.
Uniqueness
2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate is unique due to the combination of the terpyridine core, anthracene moiety, and methylenenitrilo tetraacetate groups. This unique structure imparts distinct photophysical properties and reactivity, making it valuable for a wide range of applications in scientific research and industry.
特性
分子式 |
C39H29N5O8-4 |
|---|---|
分子量 |
695.7 g/mol |
IUPAC名 |
2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C39H33N5O8/c45-35(46)20-43(21-36(47)48)18-27-9-5-13-31(40-27)33-16-26(39-29-11-3-1-7-24(29)15-25-8-2-4-12-30(25)39)17-34(42-33)32-14-6-10-28(41-32)19-44(22-37(49)50)23-38(51)52/h1-17H,18-23H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)/p-4 |
InChIキー |
OOFLZRMKTMLSMH-UHFFFAOYSA-J |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CN(CC(=O)[O-])CC(=O)[O-])C6=CC=CC(=N6)CN(CC(=O)[O-])CC(=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CN(CC(=O)[O-])CC(=O)[O-])C6=CC=CC(=N6)CN(CC(=O)[O-])CC(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1238194.png)





